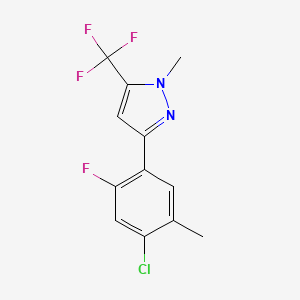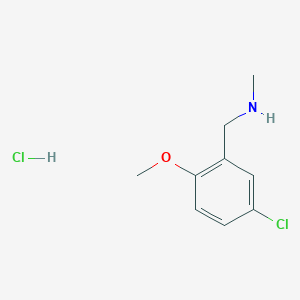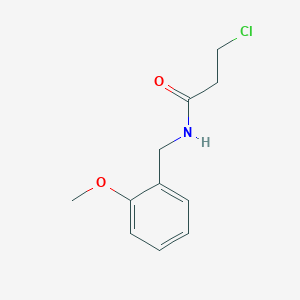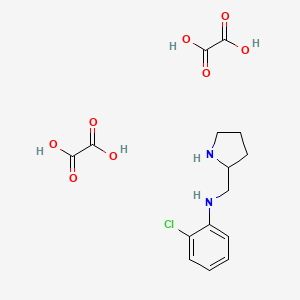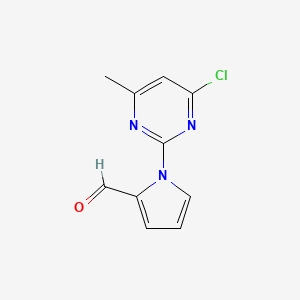
1-(4-chloro-6-methylpyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “1-(4-chloro-6-methylpyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde”, there are methods developed for the synthesis of related compounds. For instance, 5-acetyl-4-aminopyrimidines, when acylated with carboxylic anhydrides or acid chlorides and heated under reflux with MeONa in BuOH, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Applications De Recherche Scientifique
Polymerization of Substituted Aldehydes
Research on the polymerization of substituted aldehydes, including haloaldehydes, highlights the potential for developing new polymers with practical applications. Polymerization studies of aldehydes reveal insights into the mechanisms, thermodynamics, and properties of resulting polymers, pointing towards future utility in materials science (Kubisa et al., 1980).
Synthesis of Pyranopyrimidine Scaffolds
The synthesis of pyranopyrimidine scaffolds, which share a core pyrimidine structure with the queried compound, has been intensively investigated. These scaffolds are crucial precursors in medicinal and pharmaceutical industries due to their synthetic versatility and bioavailability. The review on hybrid catalysts' application in synthesizing such structures underscores the compound's relevance in drug discovery and development (Parmar et al., 2023).
Environmental Degradation of Pesticides
A significant area of research involves the degradation of pesticides, which may share structural similarities or functional groups with the compound . Studies on microbial degradation pathways of organophosphorus pesticides and their metabolites offer insights into bioremediation strategies. This research is crucial for understanding how chemical compounds interact with the environment and potential methods for mitigating their impact (Bose et al., 2021).
Chemical Synthesis and Drug Discovery
The role of pyrrolidine and related scaffolds in drug discovery provides context for understanding the chemical and biological significance of the queried compound. Research in this area focuses on the design and synthesis of bioactive molecules, highlighting the importance of such compounds in developing new therapeutic agents (Li Petri et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-chloro-6-methylpyrimidin-2-yl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-7-5-9(11)13-10(12-7)14-4-2-3-8(14)6-15/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAJFYOBKJRJFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=CC=C2C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-6-methylpyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




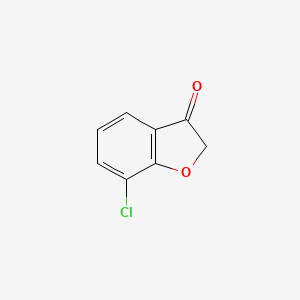
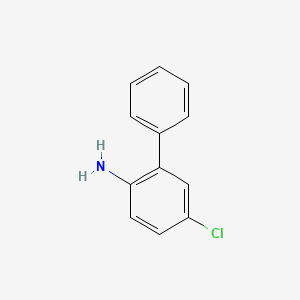
![4-Chlorobenzo[g]quinazoline](/img/structure/B3024462.png)

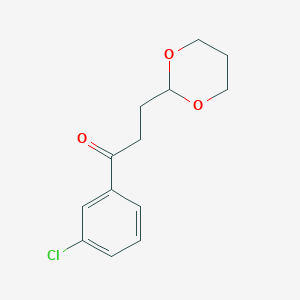
![2-Chloro-4-fluoro-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzoic Acid](/img/structure/B3024469.png)
